4-Bromo-1H-benzimidazole-6-carbonitrile
Overview
Description
4-Bromo-1H-benzimidazole-6-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. It is a derivative of benzimidazole, a structure known for its wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material science . The presence of a bromine atom and a nitrile group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-1,2-phenylenediamine with cyanogen bromide. This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
4-Bromo-1H-benzimidazole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cyclization Reactions: The compound can undergo further cyclization to form polycyclic structures, which are valuable in medicinal chemistry.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives with different functional groups at the 4-position .
Scientific Research Applications
4-Bromo-1H-benzimidazole-6-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-benzimidazole-6-carbonitrile largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and nitrile group allows it to form strong interactions with these targets, potentially inhibiting their activity .
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitrile group and the electron-donating effects of the benzimidazole ring. These effects facilitate various substitution and cyclization reactions .
Comparison with Similar Compounds
4-Bromo-1H-benzimidazole-6-carbonitrile can be compared with other benzimidazole derivatives such as:
6-Bromo-1H-benzimidazole: Similar structure but lacks the nitrile group, making it less versatile in certain reactions.
4-Chloro-1H-benzimidazole-6-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
1H-Benzimidazole-6-carbonitrile: Lacks the halogen atom, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its combination of a bromine atom and a nitrile group, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
7-bromo-3H-benzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRCWAVJRZLRRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360921-11-4 | |
Record name | 4-Bromo-1H-benzimidazole-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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